

A Senior Application Scientist's Technical Guide to Methyl 2-fluoroisonicotinate

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Compound of Interest

Compound Name: **Methyl 2-fluoroisonicotinate**

Cat. No.: **B1584125**

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Preamble: The Strategic Value of Fluorinated Heterocycles

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced membrane permeability, and altered electronic character—make fluorinated building blocks indispensable. Among these, **Methyl 2-fluoroisonicotinate** stands out as a versatile and highly valuable intermediate. This guide provides an in-depth technical overview of its structure, properties, synthesis, and characterization, grounded in the practical insights required for laboratory application and drug discovery workflows.

Core Molecular Identity and Physicochemical Profile

Understanding the fundamental properties of a reagent is the bedrock of its effective application. **Methyl 2-fluoroisonicotinate** is a substituted pyridine derivative, a class of heterocycles of immense importance in pharmaceuticals.

Molecular Structure and Formula

The compound consists of a pyridine ring substituted at the 2-position with a fluorine atom and at the 4-position with a methyl ester group. This specific arrangement of functional groups

dictates its reactivity and utility.

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} end_dot
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Caption: 2D Structure of **Methyl 2-fluoroisonicotinate**.

Key Identifiers and Properties

For unambiguous identification and consistent experimental design, a consolidated list of identifiers and physicochemical properties is essential.

Property	Value	Source(s)
IUPAC Name	methyl 2-fluoropyridine-4-carboxylate	[1]
CAS Number	455-69-6	[2] [3] [4]
Molecular Formula	C ₇ H ₆ FNO ₂	[2] [4]
Molecular Weight	155.13 g/mol	[2] [4]
SMILES	O=C(OC)C1=CC=NC(F)=C1	[2]
Appearance	Colorless to light yellow solid-liquid mixture	[4]
Boiling Point	82-85 °C (at 8 Torr)	[4]
Density	1.251 g/mL (at 25 °C)	[4]
Refractive Index	n _{20/D} 1.488	[4]
Storage Conditions	Store at 2-8°C under an inert atmosphere	[2] [4]

Synthesis Protocol: A Mechanistic Approach

The synthesis of **Methyl 2-fluoroisonicotinate** is most commonly achieved via nucleophilic aromatic substitution (S_NA_r), a cornerstone reaction in heterocyclic chemistry. The rationale for this approach lies in the availability of the chlorinated precursor and the high efficiency of the halogen exchange (Halex) reaction.

Causality of Experimental Design

The chosen precursor, Methyl 2-chloroisonicotinate, is an ideal starting material.[\[5\]](#) The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. Fluoride, typically from a source like potassium fluoride (KF), acts as the nucleophile. The reaction is often facilitated by a high-boiling point aprotic polar solvent (e.g., DMSO, DMF) which helps to solubilize the fluoride salt and favors the S_NA_r mechanism. Phase-transfer catalysts (e.g., Kryptofix [2.2.2] or 18-crown-6)

can be employed to enhance the nucleophilicity of the fluoride anion by sequestering the potassium cation, thereby increasing reaction rates and yields.

Experimental Workflow Diagram

// Workflow Path reagents -> inert -> heat -> monitor -> cool -> quench -> wash -> concentrate -> purify -> analyze; } end_dot Caption: Synthesis and Purification Workflow.

Step-by-Step Synthesis Protocol

This protocol is a representative procedure based on established Halex reactions.[\[4\]](#)

- Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add spray-dried potassium fluoride (2.0 eq) and a suitable aprotic polar solvent such as DMSO (5 mL per 1 g of starting material).
- Addition of Reactant: Add Methyl 2-chloroisonicotinate (1.0 eq) to the stirred suspension.
- Reaction Execution: Heat the reaction mixture to 130-140 °C under a nitrogen atmosphere. The progress of the reaction should be monitored periodically by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 8-16 hours).
- Work-up: Cool the mixture to room temperature and carefully pour it into a beaker containing ice-water.
- Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMSO).
- Washing and Drying: Combine the organic layers and wash sequentially with water (2x) and brine (1x). Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: The resulting crude product can be purified by vacuum distillation or silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield **Methyl 2-fluoroisonicotinate** as a colorless to light yellow liquid.[\[4\]](#)

Self-Validation Checkpoint: The success of the synthesis is validated at each stage. Monitoring (Step 3) confirms the conversion of starting material. The final characterization (detailed in Section 3.0) confirms the identity and purity of the final product, ensuring the protocol's integrity.

Spectroscopic Characterization: The Molecular Fingerprint

Confirming the structure and purity of the synthesized compound is non-negotiable.

Spectroscopic methods provide a detailed molecular fingerprint. While specific data must be acquired experimentally, the expected spectral features can be reliably predicted.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three distinct signals corresponding to the aromatic protons and one signal for the methyl ester protons.

- ~8.5 ppm (d, 1H): The proton at the 6-position (adjacent to the nitrogen) will be the most deshielded. It will appear as a doublet due to coupling with the proton at the 5-position.
- ~7.8 ppm (dd, 1H): The proton at the 5-position will appear as a doublet of doublets, coupling to the protons at the 6- and 3-positions.
- ~7.4 ppm (d, 1H): The proton at the 3-position will be a doublet, coupling to the proton at the 5-position. It will also exhibit a smaller coupling to the fluorine atom at the 2-position.
- ~3.9 ppm (s, 3H): The methyl protons of the ester group will appear as a sharp singlet, as they have no adjacent protons to couple with.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by the large C-F coupling constant for the carbon directly attached to the fluorine atom. Seven distinct signals are expected.

- ~165 ppm (d, $J \approx 240$ Hz): The carbon at the 2-position (C-F) will be highly deshielded and show a large doublet splitting due to one-bond coupling with fluorine.

- ~164 ppm (s): The carbonyl carbon of the ester group.
- ~150 ppm (d): The aromatic CH at the 6-position.
- ~140 ppm (s): The quaternary carbon at the 4-position (C-CO₂Me).
- ~125 ppm (d): The aromatic CH at the 5-position.
- ~120 ppm (d, J ≈ 15 Hz): The aromatic CH at the 3-position, showing a smaller two-bond C-F coupling.
- ~53 ppm (s): The methyl carbon of the ester group.

Rationale for Predictions: Chemical shifts are estimated based on standard values for pyridine systems, with adjustments for the electron-withdrawing effects of the fluorine and ester groups. [6][7] C-F coupling constants are characteristic and provide definitive evidence for the presence and location of the fluorine atom.[6]

Applications in Research and Development

Methyl 2-fluoroisonicotinate is not an end-product but a strategic building block. Its value lies in its ability to be readily incorporated into larger, more complex molecules, particularly in the synthesis of novel therapeutic agents and agrochemicals.

- **Lead Optimization in Drug Discovery:** The isonicotinate scaffold is a common feature in bioactive molecules. Replacing a hydrogen or chlorine atom with fluorine can profoundly impact a drug candidate's profile by blocking metabolic oxidation at that position or by altering the pKa of the pyridine nitrogen, which can modulate receptor binding and pharmacokinetic properties.[5]
- **Synthesis of Advanced Intermediates:** The ester functionality can be easily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further synthetic elaboration and connection to other molecular fragments.
- **Agrochemicals:** Similar to its utility in pharmaceuticals, the 2-fluoropyridine motif is used in the design of modern pesticides and herbicides, where fluorine incorporation can enhance efficacy and environmental stability.[5]

Safety and Handling

As with any laboratory chemical, proper handling of **Methyl 2-fluoroisonicotinate** is paramount.

- General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.^[3]
- Hazards: The compound is classified as a warning-level hazard.^[2] It may cause skin, eye, and respiratory irritation.^{[3][8]} Avoid inhalation of vapors and direct contact with skin and eyes.
- Fire Safety: The compound has a flash point of 93 °C.^[4] Keep away from open flames and hot surfaces. Use alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishment.^[3]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

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